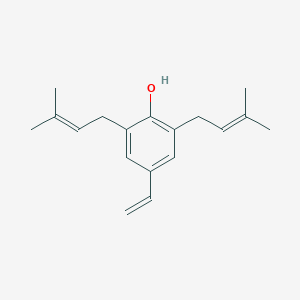

2,6-Diprenyl-4-vinylphenol

描述

Structure

3D Structure

属性

分子式 |

C18H24O |

|---|---|

分子量 |

256.4 g/mol |

IUPAC 名称 |

4-ethenyl-2,6-bis(3-methylbut-2-enyl)phenol |

InChI |

InChI=1S/C18H24O/c1-6-15-11-16(9-7-13(2)3)18(19)17(12-15)10-8-14(4)5/h6-8,11-12,19H,1,9-10H2,2-5H3 |

InChI 键 |

KYRCGTTZJGLEPD-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=C)C |

同义词 |

2,6-diprenyl-4-vinylphenol |

产品来源 |

United States |

Chemical Synthesis Strategies for 2,6 Diprenyl 4 Vinylphenol and Its Analogues

Conventional Organic Synthesis Methodologies

Traditional synthetic routes provide foundational methods for constructing the core structure of 2,6-diprenyl-4-vinylphenol. These methodologies typically involve the sequential introduction of the required substituents onto a phenol (B47542) or benzene (B151609) starting material.

Introduction of Prenyl Moieties (e.g., Friedel-Crafts Alkylation)

The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings. mt.comnih.gov This electrophilic aromatic substitution reaction is a primary method for introducing the two prenyl (3-methyl-2-butenyl) groups at the ortho-positions of the phenolic hydroxyl group. mt.comlibretexts.org The reaction typically proceeds by activating an alkylating agent, such as a prenyl halide or prenol, with a Lewis acid catalyst like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or a Brønsted acid. mt.comnih.gov

The mechanism involves the formation of a prenyl carbocation or a related electrophilic species from the alkylating agent and the catalyst. mt.com This electrophile is then attacked by the electron-rich phenol ring, leading to the formation of an alkylated product. libretexts.org The hydroxyl group of phenol is a strong activating group, directing the substitution primarily to the ortho and para positions. To achieve 2,6-disubstitution, reaction conditions can be controlled, although polyalkylation can be a competing process. libretexts.org

Vinyl Group Incorporation via Wittig Reactions, Cross-Coupling, or Dehydration

Once the 2,6-diprenylphenol scaffold is established, the vinyl group can be introduced at the para-position through several reliable methods.

Wittig Reaction : The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. numberanalytics.comlibretexts.org In this context, a 2,6-diprenyl-4-hydroxybenzaldehyde intermediate would be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired 4-vinyl product and triphenylphosphine (B44618) oxide. organic-chemistry.org The Wittig reaction is advantageous due to its reliability and tolerance for various functional groups. libretexts.org

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions offer another powerful route. This strategy would begin with a halogenated precursor, such as 2,6-diprenyl-4-iodophenol. nih.govresearchgate.net A Suzuki-Miyaura reaction could then be performed using a vinyl boronic acid, or a Stille coupling could be employed with vinyl tributyltin, to install the vinyl group at the 4-position.

Dehydration : A less direct method involves the dehydration of a corresponding alcohol. This would entail the synthesis of a 1-(2,6-diprenyl-4-hydroxyphenyl)ethan-1-ol intermediate, which could then be subjected to acid-catalyzed dehydration to form the vinyl group.

Thermal Decarboxylation of Substituted Phenolic Acids as a Route to Vinylphenols

A highly efficient and often catalyst-free method for synthesizing 4-vinylphenols is the thermal decarboxylation of 4-hydroxycinnamic acids. rsc.orgnih.gov This reaction involves heating a substituted 4-hydroxycinnamic acid in a high-boiling point solvent, which causes the extrusion of carbon dioxide and the formation of a vinyl group. nih.gov This method is particularly attractive as it can be derived from abundant, bio-based precursors like ferulic acid and p-coumaric acid. rsc.orgnih.gov

Research has shown that this decarboxylation can proceed in quantitative yield simply by refluxing the cinnamic acids in a solvent like N,N-dimethylformamide (DMF). The reaction is effective for a range of 4-hydroxycinnamic acids bearing both electron-donating and electron-withdrawing groups, producing the corresponding 4-vinylphenols in excellent yields without significant polymerization. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Approaches

In pursuit of greener and more selective synthetic routes, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemistry. academie-sciences.fr These approaches leverage the high specificity of enzymes to perform challenging chemical transformations under mild conditions. d-nb.info

A key biocatalytic strategy for producing 4-vinylphenols is the enzymatic decarboxylation of hydroxycinnamic acids. rsc.org Enzymes known as phenolic acid decarboxylases (PADs) or ferulic acid decarboxylases (FDC1), found in microorganisms such as Saccharomyces cerevisiae and Enterobacter sp., can efficiently catalyze the conversion of precursors like p-coumaric acid and ferulic acid into 4-vinylphenol (B1222589) and 4-vinylguaiacol, respectively. nih.govd-nb.infoosti.gov

A notable example is the development of a chemoenzymatic cascade using a 3D-printed flow reactor. d-nb.info In this system, a thermostable phenacrylate decarboxylase from Enterobacter sp. (EsPAD) is immobilized in an agarose-based module. d-nb.info A solution of p-coumaric acid is passed through the reactor, where the enzyme converts it to 4-vinylphenol. d-nb.info The resulting product stream can then be directly channeled into a second reactor for a subsequent chemical transformation, such as a palladium-catalyzed Heck reaction to synthesize 4-hydroxystilbene. d-nb.info This integration of biocatalysis and chemical synthesis in a continuous flow system showcases a modern, efficient approach to producing complex molecules from simple, renewable starting materials. d-nb.info Similarly, one-pot, multi-enzyme cascades have been developed for synthesizing related complex phenols, demonstrating the potential for efficient, eco-friendly processes. nih.gov

Optimization of Synthetic Protocols and Reaction Conditions for Yield Enhancement

Maximizing the yield and purity of the final product is a critical aspect of any synthetic strategy. For the synthesis of this compound and its analogues, optimization focuses on minimizing side reactions, such as polymerization, and driving the desired transformations to completion.

In the context of thermal decarboxylation of 4-hydroxycinnamic acids, a key challenge is the potential for the 4-vinylphenol product to polymerize at the high temperatures required for the reaction. nih.gov A systematic study on optimizing this reaction revealed that the choice of solvent is crucial. While the reaction proceeds in various polar aprotic solvents, N,N-dimethylformamide (DMF) was found to be superior, providing excellent yields. nih.gov The temperature was also optimized; for instance, the decarboxylation of 4-hydroxy-3-methoxycinnamic acid in DMF at 200°C for 30 minutes resulted in a 94% isolated yield of 2-methoxy-4-vinylphenol (B128420). nih.gov Lowering the temperature resulted in incomplete conversion. nih.gov

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 150 | 30 | 67 |

| 2 | DMF | 170 | 30 | 75 |

| 3 | DMF | 200 | 30 | 89 |

| 4 | DMF | 220 | 30 | 85 |

| 5 | DMA | 200 | 30 | 73 |

| 6 | Ethylene Glycol | 200 | 30 | 56 |

| 7 | DMSO | 200 | 30 | 65 |

For chemoenzymatic systems, optimization can involve enhancing enzyme performance and stability. In the 3D-printed flow reactor system for 4-vinylphenol production, initial conversion rates were around 50–78%. d-nb.info To improve the system towards full conversion, the enzyme concentration within the reactor module was increased, which successfully raised the conversion efficiency to as high as 98%. d-nb.info Such optimization efforts are crucial for making these advanced synthetic protocols viable for practical applications.

Structural Modifications and Derivative Synthesis of 2,6 Diprenyl 4 Vinylphenol

Design and Synthesis of Halogenated Analogues (e.g., 2,6-Diprenyl-4-iodophenol)

The introduction of halogen atoms onto the phenolic ring is a key strategy for modifying the electronic properties and biological activity of phenolic compounds. In the case of the 2,6-diprenylphenol scaffold, halogenation at the 4-position has been explored to enhance specific properties, such as antioxidant and anti-peroxidative effects.

A notable example is the design and synthesis of 2,6-diprenyl-4-iodophenol , also known as TX-1952. nih.gov The rationale for its development stems from observations that introducing a halogen at the para-position of a phenol (B47542) can increase its inhibitory activity against mitochondrial lipid peroxidation. nih.gov For instance, the inhibitory activity of 2,6-di-tert-butyl-4-bromophenol (BTBP) was found to be twice as high as that of the common antioxidant butylated hydroxytoluene (BHT). nih.gov This suggests that the 4-halogen group plays a significant role in enhancing this specific biological function. nih.gov

The synthesis of these halogenated analogues typically involves electrophilic aromatic substitution on the 2,6-diprenylphenol precursor. A variety of iodinating reagents and conditions can be employed for such transformations, including the use of elemental iodine in combination with silver salts like silver sulfate (B86663) (Ag₂SO₄) to generate the electrophilic iodine species required for the reaction. nih.gov The synthesis of 2,6-diprenyl-4-iodophenol provides a potent inhibitor of lipid peroxidation. nih.gov

Research has shown that among various 2,6-diprenyl-4-halophenols, the iodo-analogue (TX-1952) exhibits the highest inhibitory activity against mitochondrial lipid peroxidation, followed by its bromo- and chloro-counterparts. nih.gov This highlights the influence of the specific halogen atom on the compound's efficacy.

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| 2,6-Diprenyl-4-iodophenol (TX-1952) | 2,6-diprenyl, 4-iodo | 0.60 nih.gov |

| TX-1961 | 2,6-diprenyl, 4-bromo | 0.93 nih.gov |

| TX-1980 | 2,6-diprenyl, 4-chloro | 1.2 nih.gov |

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | 2,6-di-tert-butyl, 4-bromo | 0.17 nih.gov |

| Butylated hydroxytoluene (BHT) | 2,6-di-tert-butyl, 4-methyl | 0.31 nih.gov |

Synthesis of Alkylated, Arylated, and Heterocyclic Derivatives

Further diversification of the 2,6-diprenyl-4-vinylphenol structure involves the introduction of alkyl, aryl, and heterocyclic groups. These modifications can be achieved by targeting either the phenolic hydroxyl group (O-functionalization) or the aromatic ring (C-functionalization).

Alkylated and Arylated Derivatives: Prenylation, a specific form of alkylation, is a well-established method for modifying phenolic compounds. ukzn.ac.za The synthesis of fluorinated prenylated benzophenones, for example, involves Friedel-Crafts acylation followed by electrophilic aromatic substitution to introduce one or more prenyl groups onto the phenol ring. ukzn.ac.za Similar strategies could be applied to the this compound core to introduce additional alkyl chains. O-alkylation of the phenolic hydroxyl group is also a common route to produce ether derivatives.

The synthesis of arylated derivatives can be accomplished through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Sonogashira coupling, have been used to synthesize 2-arylbenzofurans from aryl halides and 2-halophenols, demonstrating a pathway to link aryl moieties to a phenolic core, often leading to the formation of a new heterocyclic ring system in the process. researchgate.net

Heterocyclic Derivatives: The synthesis of derivatives containing nitrogen-based heterocycles represents a significant area of chemical synthesis. One-pot multicomponent reactions are an efficient strategy for constructing complex heterocyclic systems. For instance, 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles have been synthesized through a one-pot condensation of an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297), showcasing a method to build a substituted pyridine (B92270) ring. kemdikbud.go.id Similarly, 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have been synthesized from azachalcones. nih.gov These methods illustrate established synthetic routes that could be adapted to functionalize this compound or its precursors, potentially leading to novel compounds with unique biological or material properties.

Strategies for Regiospecific and Stereoselective Functionalization

Controlling the site (regiospecificity) and three-dimensional arrangement (stereoselectivity) of new functional groups is crucial for creating well-defined derivatives.

Regiospecific Functionalization: Regioselectivity in the functionalization of phenols is often directed by the existing substituents on the aromatic ring. For electrophilic aromatic substitution, such as iodination, the choice of reagents and conditions can provide control over the position of the incoming group. For example, the iodination of phenols can be directed to the ortho or para position relative to the hydroxyl group. nih.gov In the case of this compound, the 2 and 6 positions are already occupied by bulky prenyl groups, which sterically hinder substitution at these sites and strongly direct incoming electrophiles to the remaining open positions on the ring. This steric hindrance effect is a powerful tool for achieving regioselectivity, as demonstrated in the late-stage functionalization of tetraphenylenes, where bulky tert-butyl groups facilitate the regioselective synthesis of specific cyclic iodonium (B1229267) salts. rsc.org

Stereoselective Functionalization: The vinyl group of this compound is a key target for stereoselective reactions. A significant strategy involves the enzymatic hydration of the vinyl double bond. Research on other substituted vinylphenols has shown that redesigned vinylphenol hydratases, derived from ferulic acid decarboxylase, can catalyze the (S)-selective addition of water across the double bond. nih.gov This biocatalytic approach provides a green and highly efficient method for producing chiral (S)-1-(4-hydroxyphenyl)ethanols with high stereoselectivity. nih.gov Such enzymatic transformations avoid the need for chiral auxiliaries or metal catalysts and operate under mild conditions. This strategy could be directly applicable to this compound to create chiral derivatives with specific stereochemistry at the ethyl side chain.

Synthesis of Precursors for Polymeric Materials

This compound belongs to the family of 4-vinylphenols (also known as p-hydroxystyrenes), which are valuable monomers for the synthesis of functional polymers. wikipedia.org The resulting poly(4-vinylphenol)s (PVPh) and their derivatives are used in a variety of applications, including as photoresists and components of proton exchange membranes for fuel cells. acs.orggoogle.com

A primary challenge in polymerizing 4-vinylphenol (B1222589) is its instability, as the monomer can polymerize spontaneously and is sensitive to heat and light. google.com To overcome this, a common and effective strategy involves the polymerization of a stable precursor, followed by a chemical modification of the resulting polymer to generate the desired PVPh structure. The most widely used precursor is 4-acetoxystyrene , the acetic acid ester of 4-vinylphenol. google.com This stable monomer can be readily polymerized using standard free-radical polymerization techniques to produce poly(4-acetoxystyrene). Subsequently, the acetate groups on the polymer are hydrolyzed under basic conditions to yield the final poly(4-vinylphenol). google.com

This precursor strategy allows for excellent control over the polymer's molecular weight and architecture. This approach could be directly applied to this compound, where an acetylated version would serve as the stable monomer for polymerization.

Furthermore, research into bio-based polymers has highlighted the use of structurally similar, lignin-derived monomers. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from the decarboxylation of ferulic acid, has been used as a platform to prepare functional monomers for both thermoplastic and thermoset polymer applications. mdpi.comdiva-portal.org The phenolic hydroxyl group of MVP can be functionalized prior to polymerization to create a library of monomers with different properties, which are then polymerized via free-radical methods to yield polymers with a wide range of thermal characteristics. mdpi.com This work demonstrates the versatility of the vinylphenol scaffold as a precursor for advanced polymeric materials.

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Key Feature |

|---|---|---|---|

| 4-Acetoxystyrene | Free-radical polymerization followed by hydrolysis | Poly(4-vinylphenol) | Use of a stable precursor to overcome monomer instability. google.com |

| 2-Methoxy-4-vinylphenol (MVP) Derivatives | Solution and emulsion radical polymerization | Functionalized homopolymers and copolymers | Bio-based monomer platform for thermoplastics. mdpi.com |

| Divinylbenzene-like monomers from MVP | Thermal crosslinking with thiols | Thermoset polymers | Creation of crosslinked networks from bio-based precursors. mdpi.com |

| 4-Vinylphenol | Multilayer assembly with polycations (e.g., PAH) | Pseudo-polyelectrolyte films | Application in proton exchange membranes. acs.orgacs.org |

Structure Activity Relationship Sar Studies of 2,6 Diprenyl 4 Vinylphenol and Its Derivatives

Impact of Prenyl Group Number and Position on Bioactivity

The presence, number, and position of prenyl groups on a phenolic scaffold are critical determinants of bioactivity. Prenylation, the addition of a prenyl side chain, is known to enhance the biological activities of flavonoids and other phenolic compounds by increasing their structural diversity and bioavailability. nih.gov

The two prenyl groups at the ortho positions (2 and 6) of 2,6-diprenyl-4-vinylphenol significantly influence its lipophilicity. This increased lipid solubility can facilitate passage through cellular membranes, potentially enhancing interaction with intracellular targets. Research on other prenylated compounds, such as benzophenones, has demonstrated that di-prenylated analogues exhibit distinct bioactivities compared to their mono-prenylated or non-prenylated counterparts. ukzn.ac.za The ortho positioning of these bulky prenyl groups can also create steric hindrance around the phenolic hydroxyl group, which may modulate its antioxidant activity by affecting the ease of hydrogen atom donation. For instance, in a study on substituted phenols, two prenyl groups at the ortho positions were found to hinder phenolic hydrogen abstraction. nih.gov

Table 1: Impact of Prenyl Group Substitution on Bioactivity

| Structural Feature | Influence on Bioactivity | Probable Mechanism |

|---|---|---|

| Two Prenyl Groups | Enhanced lipophilicity | Increased membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Ortho (2,6) Positioning | Steric hindrance around the phenolic -OH | Modulates antioxidant potential by affecting hydrogen atom donation kinetics. |

| Increased Number of Prenyl Groups | Generally correlates with increased bioactivity up to a certain point | Enhanced interaction with diverse cellular targets. nih.gov |

Influence of the Vinyl Group Moiety on Molecular Interactions and Reactivity

The vinyl group at the para-position (4) of the phenolic ring is a key functional group that contributes to the molecule's reactivity and potential for molecular interactions. This alkene moiety can participate in various chemical reactions, including polymerization and addition reactions, which can be significant for its biological mechanism of action. solubilityofthings.com

Effect of Substituents on the Phenolic Ring (e.g., Halogens, Alkyl, Methoxy)

Halogens: The introduction of a halogen, such as iodine or bromine, at the 4-position (in place of the vinyl group) has been shown to increase the inhibitory activity of related diprenylphenols against mitochondrial lipid peroxidation. nih.gov Halogenated derivatives of vinylphenols are also utilized in the synthesis of flame retardants and chalcones, which possess a broad spectrum of biological activities. google.com

Alkyl Groups: Small alkyl groups, when substituted on the phenolic ring, generally act as electron-donating groups, which can enhance antioxidant activity by stabilizing the resulting phenoxyl radical. mdpi.com

Methoxy (B1213986) Groups: A methoxy group is also electron-donating, but its effect can be position-dependent. A methoxy group at a position ortho to the hydroxyl group can form an intramolecular hydrogen bond, which may increase the bond dissociation enthalpy of the phenolic O-H bond and potentially reduce antioxidant activity. mdpi.com

Table 2: Predicted Effect of Substituents on the Bioactivity of a Phenolic Ring

| Substituent | Position | Predicted Effect on Bioactivity | Rationale |

|---|---|---|---|

| Halogen (e.g., I, Br) | Para | Potential increase in certain activities (e.g., anti-peroxidative) | Alters electronic properties and potential for halogen bonding. nih.gov |

| Alkyl (e.g., -CH3) | Meta | Potential increase in antioxidant activity | Electron-donating nature stabilizes the phenoxyl radical. mdpi.com |

| Methoxy (-OCH3) | Ortho | Potential decrease in antioxidant activity | Intramolecular hydrogen bonding can increase O-H bond dissociation energy. mdpi.com |

Comparative SAR Analysis with Related Vinylphenols (e.g., 4-Vinylphenol (B1222589), 2-Methoxy-4-vinylphenol)

A comparative analysis of this compound with structurally related vinylphenols, such as 4-vinylphenol and 2-methoxy-4-vinylphenol (B128420) (4-vinylguaiacol), underscores the significant contribution of the diprenyl substitution to its bioactivity profile.

4-Vinylphenol: This is the simplest structure in this series, possessing only the phenolic hydroxyl and para-vinyl groups. Its biological activities are generally less potent compared to its substituted analogs. researchgate.netosti.gov

2-Methoxy-4-vinylphenol: The addition of a methoxy group at the 2-position introduces an additional functional group that can modulate the electronic properties of the ring and the hydroxyl group. This compound is known for its anti-inflammatory and anticancer properties. nih.gov The methoxy group can also influence its interaction with biological targets.

The presence of the two bulky, lipophilic prenyl groups in this compound sets it apart from these simpler vinylphenols. This diprenylation is expected to significantly enhance its ability to interact with and penetrate biological membranes, likely leading to a distinct and potentially more potent spectrum of biological activities.

Table 3: Comparative SAR of this compound and Related Compounds

| Compound | Key Structural Features | Known/Inferred Bioactivities |

|---|---|---|

| 4-Vinylphenol | Phenolic -OH, para-vinyl group | Precursor for other compounds, exhibits some biological activity. researchgate.netosti.gov |

| 2-Methoxy-4-vinylphenol | Phenolic -OH, para-vinyl group, ortho-methoxy group | Anti-inflammatory, anticancer, germination inhibitor. ebi.ac.uknih.gov |

| This compound | Phenolic -OH, para-vinyl group, two ortho-prenyl groups | Inferred high lipophilicity, potential for strong membrane interaction and potent, broad-spectrum bioactivity. |

Mechanistic Elucidation of Biological Activities of 2,6 Diprenyl 4 Vinylphenol in Vitro and Non Human in Vivo Studies

Antioxidant and Anti-Peroxidative Mechanisms

The chemical compound 2,6-Diprenyl-4-vinylphenol has demonstrated notable antioxidant and anti-peroxidative properties through various in vitro and non-human in vivo studies. These activities are primarily attributed to its specific chemical structure, which facilitates the scavenging of free radicals and the inhibition of lipid peroxidation.

Free Radical Scavenging Activities (e.g., DPPH, Superoxide (B77818) Anion)

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comnih.govresearchgate.netsemanticscholar.org In the case of a structurally related compound, 2,6-diprenyl-4-iodophenol, studies have shown that the presence of two prenyl groups at the ortho positions can sterically hinder the abstraction of the phenolic hydrogen by the DPPH radical. nih.gov This steric hindrance can influence the radical scavenging activity. While specific DPPH scavenging data for this compound is not detailed in the provided results, the principle of steric hindrance from the prenyl groups is a key mechanistic consideration. nih.gov

Superoxide anion (O₂⁻) is another biologically relevant reactive oxygen species. mdpi.com The ability of phenolic compounds to scavenge superoxide anions is an important aspect of their antioxidant activity. nih.gov While direct studies on this compound's activity against superoxide anions were not found, the general antioxidant properties of similar phenolic structures suggest a potential for such activity. nih.govresearchgate.net

Inhibition of Lipid Peroxidation Pathways

This compound and its analogs have shown potent inhibitory effects on lipid peroxidation. nih.gov Lipid peroxidation is a chain reaction that damages cell membranes and other lipid-containing structures. creative-proteomics.comnih.govresearchgate.net The process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of lipid radicals which then react with oxygen to form lipid peroxyl radicals. researchgate.net

Studies on 2,6-diprenyl-4-halophenols have demonstrated their ability to inhibit mitochondrial lipid peroxidation. nih.gov For instance, 2,6-diprenyl-4-iodophenol was identified as a potent inhibitor of lipid peroxidation. nih.gov The antioxidant mechanism of phenolic compounds in preventing lipid peroxidation often involves the donation of a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction. creative-proteomics.com The resulting phenoxyl radical is stabilized by the aromatic ring and, in this case, the electron-donating prenyl groups, which enhances the compound's efficacy as a chain-breaking antioxidant.

The accumulation of lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) can be cytotoxic. nih.govfrontiersin.org The inhibition of lipid peroxidation by compounds like this compound helps to prevent this cellular damage.

Molecular Pathways Involved in Cellular Antioxidant Responses (e.g., Nrf2)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. frontiersin.orguniroma1.itmdpi.comfrontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. mdpi.comfrontiersin.orgnih.gov

Studies on structurally similar compounds, such as 2-methoxy-4-vinylphenol (B128420), have shown that they can activate the Nrf2 pathway. nih.gov This activation involves the degradation of Keap1, leading to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov The activation of the Nrf2/ARE pathway is a crucial mechanism by which phenolic compounds can bolster the cell's intrinsic antioxidant defenses. uniroma1.itfrontiersin.org While direct evidence for this compound is pending, its structural similarity to other Nrf2-activating phenols suggests it may operate through a similar mechanism to enhance cellular antioxidant capacity.

Antimicrobial Properties and Mechanisms of Action

This compound has been identified as a compound with significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. Its mechanisms of action involve targeting essential cellular processes in microorganisms.

Antibacterial Activity and Cellular Targets (e.g., DNA gyrase, Lipoprotein LpxC)

The antibacterial efficacy of phenolic compounds can be attributed to their ability to interfere with critical bacterial functions. mdpi.com Two important targets for antibacterial agents are DNA gyrase and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). nih.govnih.govnih.gov

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, recombination, and repair. nih.govresearchgate.netmdpi.com It introduces negative supercoils into DNA, a process vital for bacterial survival. bohrium.com Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death. researchgate.net Molecular docking studies with the related compound 2-methoxy-4-vinylphenol revealed a high degree of interaction with DNA gyrase, suggesting this as a potential mechanism for its antibacterial activity. mdpi.comnih.gov

Lipoprotein LpxC is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.gov Inhibition of LpxC disrupts the integrity of the outer membrane, making the bacteria more susceptible to other agents and leading to cell death. nih.gov Docking analyses have also shown that 2-methoxy-4-vinylphenol interacts effectively with LpxC, indicating another possible pathway for its antibacterial action against Gram-negative bacteria. mdpi.comnih.gov

The table below summarizes the potential antibacterial targets of this compound based on studies of structurally similar compounds.

| Cellular Target | Function | Potential Effect of Inhibition |

| DNA gyrase | DNA replication, repair, and supercoiling | Inhibition of bacterial growth and cell death |

| Lipoprotein LpxC | Biosynthesis of Lipid A (outer membrane component) | Disruption of outer membrane integrity in Gram-negative bacteria |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. researchgate.net Bioactivity-guided fractionation of plant extracts has led to the isolation of this compound, which was identified based on its spectroscopic data. researchgate.net

The precise mechanisms underlying the antifungal action of this compound are still under investigation. However, phenolic compounds are known to exert antifungal effects through various means, including the disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with fungal cell wall synthesis. For instance, other phenolic compounds like 2-methoxy-4-vinylphenol have been shown to damage the plasma membranes of fungi, leading to cell death. plos.org

Further research is needed to fully elucidate the specific cellular and molecular targets of this compound in fungal pathogens.

Anti-inflammatory Signaling Pathways and Modulations

While direct research specifically elucidating the anti-inflammatory signaling pathways of this compound is limited in the available scientific literature, studies on structurally related vinylphenols, such as 2-methoxy-4-vinylphenol (2M4VP), provide significant insights into potential mechanisms.

Research on 2M4VP demonstrates potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net The compound dose-dependently inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins (B1171923) (PGE₂). nih.govebi.ac.uk This inhibition is achieved by blocking the expression of their respective synthesizing enzymes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govebi.ac.uk

The molecular mechanism for these effects involves the suppression of major inflammatory signaling cascades. 2M4VP has been shown to potently inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govresearchgate.net Specifically, it blocks the phosphorylation and subsequent degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.net Furthermore, it suppresses the LPS-induced phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK. nih.govresearchgate.net

Another identified pathway for the anti-inflammatory action of 2M4VP involves the Nrf2/ARE signaling axis. nih.govresearchgate.net 2M4VP induces the degradation of Keap1, a repressor protein, which allows for the nuclear translocation of Nrf2. nih.govresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.govresearchgate.net The upregulation of HO-1 contributes to the inhibition of iNOS, further reducing the inflammatory response. nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, Tyrosinase, Topoisomerase II)

Investigations into the enzyme-inhibiting properties of vinylphenol derivatives have revealed significant activity against several key enzymes involved in metabolic diseases and pigmentation.

Studies on the related compound 2-methoxy-4-vinylphenol show that it is an effective inhibitor of α-glucosidase, α-amylase, and tyrosinase. caymanchem.com α-Amylase and α-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. jppres.commdpi.comfrontiersin.org Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics as depigmenting agents and in the food industry to prevent browning. researchgate.netekb.egdergipark.org.tr

The inhibitory constants (Ki) for 2-methoxy-4-vinylphenol have been determined for these enzymes, demonstrating its potential as a multi-target inhibitor.

Table 1: Enzyme Inhibition by 2-Methoxy-4-vinylphenol

| Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| α-Glucosidase | 47.7 µg/ml | caymanchem.com |

| α-Amylase | 189 µg/ml | caymanchem.com |

| Tyrosinase | 40.3 µg/ml | caymanchem.com |

Regarding topoisomerase inhibition, while direct studies on this compound are not specified, research into other complex phenolic and polypyridyl structures indicates that this class of compounds can act as potent inhibitors of topoisomerase I and IIα. nih.govnih.gov For example, a series of dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines showed significant dual inhibitory activities against both topoisomerase I and IIα, which correlated with strong antiproliferative effects in human cancer cell lines. nih.gov This suggests that phenolic structures, depending on their substitutions, have the potential to target these critical enzymes involved in DNA replication and repair.

Cellular and Molecular Interactions

Cell Cycle Regulation and Apoptosis Induction in Specific Cell Lines (e.g., Cancer Cell Lines, Non-Human Mammalian Cells)

The cellular and molecular interactions of vinylphenols have been explored in the context of cancer, revealing effects on cell cycle progression and apoptosis. The related compound 4-vinylphenol (B1222589) has been shown to inhibit traits associated with cancer stem cells (CSCs) in breast cancer models. nih.gov In CSC-enriched MDA-MB-231 cells, 4-vinylphenol reduced spheroid formation and the expression of ALDH1, a marker for CSCs. nih.gov It also suppressed cell proliferation and colony formation. nih.gov Furthermore, treatment with 4-vinylphenol led to an increase in the expression of apoptosis-related proteins caspase 3 and caspase 9. nih.gov

Similarly, 2-methoxy-4-vinylphenol (2M4VP) has demonstrated anticancer effects. In HT-29 colorectal cancer cells, 2M4VP induces cell cycle arrest at the S and G2/M phases and promotes apoptosis at a concentration of 1 mM. caymanchem.com In pancreatic cancer cell lines (Panc-1 and SNU-213), 2M4VP was found to reduce cell viability by inhibiting the expression of proliferating cell nuclear antigen (PCNA) and suppressed the migratory activity of these cells. nih.gov

These findings highlight the potential of vinylphenol compounds to modulate critical cellular processes like cell cycle and apoptosis in cancer cells. The specific effects on various cell lines, including both human cancer lines and non-human mammalian cells, underscore the importance of the substitution patterns on the phenol (B47542) ring for determining biological activity. gmp-creativebiolabs.com

Table 2: Effects of Vinylphenol Analogs on Cancer Cell Lines

| Compound | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| 4-Vinylphenol | MDA-MB-231 (Breast Cancer) | Reduced spheroid formation, suppressed proliferation, increased caspases 3 & 9. | nih.gov |

| 2-Methoxy-4-vinylphenol | HT-29 (Colorectal Cancer) | Induced S and G2/M phase cell cycle arrest, induced apoptosis. | caymanchem.com |

| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 (Pancreatic Cancer) | Reduced cell viability, inhibited PCNA expression, suppressed migration. | nih.gov |

Receptor Binding and Signaling Cascade Modulation

The biological activities of vinylphenols are underpinned by their ability to modulate specific signaling cascades. As detailed in the anti-inflammatory section (6.3), 2-methoxy-4-vinylphenol modulates the NF-κB and MAPK pathways by inhibiting the phosphorylation of key signaling proteins like IκB-α, p38, ERK1/2, and JNK. nih.govresearchgate.net

In the context of cancer metastasis, 4-vinylphenol is suggested to exhibit its anticancer activities by targeting the β-catenin, EGFR, and AKT signaling pathways. nih.gov Furthermore, 2-methoxy-4-vinylphenol has been shown to effectively decrease the phosphorylation of Focal Adhesion Kinase (FAK) and AKT in pancreatic cancer cells, which is linked to its ability to suppress cell migration. nih.gov

The modulation of these diverse signaling pathways, which are central to processes like inflammation, cell proliferation, apoptosis, and metastasis, highlights the pleiotropic effects of this class of compounds. Abnormalities in these pathways, particularly the MAPK signaling cascade, are known contributors to carcinogenesis, making them key targets for therapeutic intervention. nih.govwikipathways.org

Advanced Characterization and Computational Studies of 2,6 Diprenyl 4 Vinylphenol

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise chemical structure of 2,6-diprenyl-4-vinylphenol was elucidated following its isolation from natural sources, such as Brazilian propolis. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were fundamental in its characterization. nih.govscribd.com

The structural symmetry of this compound is a key feature revealed by NMR spectroscopy. scribd.com The molecule possesses two identical prenyl groups attached to the 2 and 6 positions of the phenol (B47542) ring, which simplifies the expected spectral data.

Nuclear Magnetic Resonance (NMR):

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl group protons (typically in the 5.0-7.0 ppm range, showing complex splitting), the aromatic protons on the benzene (B151609) ring (appearing as a singlet due to symmetry), the vinylic protons of the two prenyl groups (triplets), the methylene (B1212753) protons of the prenyl groups (doublets), and the two equivalent methyl groups (singlets). A signal for the phenolic hydroxyl (-OH) proton would also be present, with its chemical shift being dependent on solvent and concentration.

¹³C-NMR: The carbon NMR spectrum would confirm the symmetrical nature of the molecule, showing a reduced number of signals relative to the total number of carbon atoms. Unique signals would be expected for the carbons of the vinyl group, the four distinct carbons of the aromatic ring, and the five distinct carbons of the symmetrical prenyl side chains.

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used in the analysis of this compound. nih.gov This technique helps to determine the molecular weight and provides evidence for the elemental composition. The molecular formula for this compound is C₁₈H₂₄O, corresponding to a molecular weight of approximately 256.38 g/mol .

Expected ¹H-NMR Signals for this compound

| Proton Type | Number of Protons | Expected Signal Pattern | Approximate Chemical Shift (ppm) |

|---|---|---|---|

| Phenolic OH | 1H | Singlet (broad) | Variable |

| Aromatic CH | 2H | Singlet | ~7.0-7.2 |

| Vinyl CH=CH₂ | 1H | Doublet of doublets | ~6.5-6.8 |

| Vinyl CH=CH₂ | 2H | Doublets | ~5.0-5.7 |

| Prenyl CH₂-Ar | 4H | Doublet | ~3.3-3.5 |

| Prenyl CH=C | 2H | Triplet | ~5.2-5.4 |

| Prenyl (CH₃)₂ | 12H | Singlet | ~1.7-1.8 |

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org While specific docking studies for this compound are not widely published, valuable insights can be gained by examining studies on related compounds and their interactions with biological targets.

A relevant model system is the enzyme ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae, which converts phenolic acids into vinyl derivatives. hmdb.caresearchgate.net The crystal structure of FDC1 has been solved with 4-vinylphenol (B1222589), the parent compound of this compound, bound in its active site. hmdb.caresearchgate.net The active site is a large hydrophobic cavity where the hydroxyl group of 4-vinylphenol interacts with the residue Glu285, which is stabilized by Arg175. hmdb.caresearchgate.net The vinylphenol ring is further enclosed by a number of apolar residues that form the ligand-binding site. researchgate.net

Modeling this compound into a similar active site would suggest that:

The core 4-vinylphenol scaffold would likely maintain the key interaction between its hydroxyl group and a corresponding polar residue like glutamate.

The two large, hydrophobic prenyl groups at the C2 and C6 positions would significantly influence binding. Their presence necessitates a larger, more accommodating hydrophobic pocket. These groups could form favorable van der Waals interactions with nonpolar residues, potentially increasing binding affinity if the pocket is sufficiently large. Conversely, they could cause steric clashes in a more constrained active site, preventing optimal binding.

Key Residues in the FDC1 Active Site Interacting with 4-Vinylphenol hmdb.caresearchgate.net

| Residue | Type of Interaction |

|---|---|

| Glu285 | Hydrogen bond with phenolic hydroxyl group |

| Arg175 | Charge-charge interaction with Glu285, positioning it correctly |

| Met228, Met286, Thr326, Ile330, Phe397, Ile398, Phe440, Pro441, Leu442 | Form a large hydrophobic pocket accommodating the phenol ring |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules and predicting their properties and reactivity. scribd.comCurrent time information in Bangalore, IN. These methods can determine bond stability, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Current time information in Bangalore, IN. The energy gap (ΔE) between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. Current time information in Bangalore, IN.

For phenolic compounds, the HOMO energy is often correlated with their ability to act as antioxidants by donating a hydrogen atom from the hydroxyl group. A study on the structurally similar compound 2,6-diprenyl-4-iodophenol (TX-1952) calculated its HOMO energy to be -8.991 eV. nih.gov This study noted that despite a favorable HOMO energy, the two bulky ortho-prenyl groups sterically hindered the phenolic hydrogen abstraction by the DPPH radical. nih.gov

This finding is directly relevant to this compound. Quantum calculations would likely predict that:

The molecule possesses a HOMO level concentrated on the electron-rich phenol ring, making it the primary site for electrophilic attack and oxidation.

The flanking prenyl groups, while electronically donating, would provide significant steric shielding to the phenolic oxygen. This steric hindrance would modulate its reactivity, potentially reducing its effectiveness as a radical scavenger in some chemical assays compared to less hindered phenols, while possibly enhancing its stability and specificity in a constrained biological environment.

Calculated HOMO Energies of Related Phenolic Antioxidants nih.gov

| Compound | HOMO Energy (eV) |

|---|---|

| 2,6-diprenyl-4-iodophenol (TX-1952) | -8.991 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | -8.991 |

Crystallographic Analysis of Related Compounds or Enzyme-Ligand Complexes

The crystallographic data reveals that FDC1 is a dimer, with each monomer containing a large hydrophobic pocket that serves as the active site. hmdb.ca Within this pocket, the 4-vinylphenol molecule is clearly resolved. hmdb.caresearchgate.net The structure shows that a flexible loop (the β2e-α5 loop) can act as a gate or cap, opening to allow substrate entry and closing over the active site. researchgate.net This conformational flexibility is crucial for the enzyme's function.

This enzyme-ligand complex structure serves as a template for understanding how vinylphenols interact with biological targets. The precise positioning of 4-vinylphenol, stabilized by interactions with Glu285 and the hydrophobic pocket, provides a structural blueprint. researchgate.net For the larger this compound, this model suggests that binding to such an enzyme would be highly dependent on the size and plasticity of the active site cavity and the β2e-α5 loop to accommodate the bulky prenyl substituents.

Crystallographic Data for FDC1 in Complex with 4-Vinylphenol

| Parameter | Value |

|---|---|

| Enzyme Source | Saccharomyces cerevisiae |

| Ligand | 4-Vinylphenol (4VP) |

| Resolution | 2.35 Å |

| Key Structural Feature | Flexible β2e-α5 loop capping the active site |

Applications and Translational Research Directions Excluding Clinical Applications

Utilization in Materials Science and Polymer Chemistry

The presence of a vinyl group makes 2,6-Diprenyl-4-vinylphenol a candidate monomer for chain-growth polymerization. While direct polymerization studies of this specific compound are not extensively documented, research on analogous bio-based vinylphenols, such as 4-vinylphenol (B1222589) (4VP) and 2-methoxy-4-vinylphenol (B128420) (MVP), establishes a strong precedent for its potential utility.

Vinylphenols are recognized as valuable precursors for high-performance polymers. For instance, 2-methoxy-4-vinylphenol (MVP), derived from lignin (B12514952), has been successfully used to create a variety of functional monomers for radical polymerizations. mdpi.com These monomers have been converted into both thermoplastics and thermoset polymers, showcasing their versatility. mdpi.comnih.govresearchgate.net Researchers have synthesized hydrophobic monomers from MVP and polymerized them to create materials with a wide range of thermal properties. mdpi.comnih.gov Furthermore, divinylbenzene-like monomers have been prepared from MVP and crosslinked with thiol-bearing reagents to produce thermosets with varying crosslinking densities. mdpi.comnih.gov

The general approach involves modifying the phenolic group to prevent inhibition during radical polymerization and then proceeding with polymerization to create polymers with tailored properties. mdpi.comresearchgate.net The substitution on the phenolic ring significantly influences the final properties of the polymer. It can be inferred that the two large, nonpolar prenyl groups in this compound would impart significant hydrophobicity and steric bulk to a polymer chain. This could potentially lead to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and specific solubility profiles, making them suitable for applications as specialty resins, elastomers, or durable coatings. nih.gov

Table 1: Properties of Polymers Derived from Vinylphenol Monomers

This table is representative of research on vinylphenol analogues to illustrate the potential of the chemical class.

| Monomer | Polymer Type | Key Findings / Properties | Potential Application |

|---|---|---|---|

| 2-Methoxy-4-vinylphenol (MVP) Derivatives | Homopolymers and Copolymers (Thermoplastic) | Varying functional groups allow for a range of glass transition temperatures (Tg) from 5°C to 117°C. mdpi.com | Bio-based substitutes for petro-based monomers in various copolymers. mdpi.com |

| 2-Methoxy-4-vinylphenol (MVP) Derivatives | Crosslinked Thermosets | Can be crosslinked with thiol-bearing reagents to produce thermosets with different densities. mdpi.comnih.gov | Thermosetting resins and materials. mdpi.com |

| 4-Vinylphenol (4VP) | Bioplastic Precursor | Can be produced at high titers from lignin-derived compounds for bioplastics manufacturing. lbl.gov | Soft plastics and other biopolymers. lbl.gov |

A significant driver in modern polymer chemistry is the replacement of petroleum-derived monomers with sustainable, bio-based alternatives. mdpi.com Lignin, the most abundant renewable source of aromatic compounds on Earth, is a key feedstock in this endeavor. rsc.orgmdpi.com The valorization of lignin can yield platform molecules like ferulic acid and p-coumaric acid, which are direct precursors to 2-methoxy-4-vinylphenol (MVP) and 4-vinylphenol (4VP), respectively. mdpi.comrsc.org

This compound is a naturally occurring compound found in the resinous plant exudate product, propolis, confirming its status as a bio-based molecule. calameo.com Its biosynthesis in plants provides a pathway for its potential extraction from renewable resources. The development of this compound as a monomer would align with the goal of creating sustainable polymers. Its unique structure, not readily accessible from petrochemical feedstocks, offers the possibility of creating novel bio-based polymers with new functionalities, contributing to a circular bioeconomy by transforming low-value biomass into high-value materials. mdpi.com

Precursor for Advanced Polymeric Materials (e.g., Resins, Elastomers, Coatings)

Biotechnological and Bioindustrial Applications

Biotechnology offers powerful tools for the sustainable production of chemicals and the valorization of biomass. The production of vinylphenols is an area where these tools have been successfully applied, providing a blueprint for the potential bio-industrial production of this compound.

Integrated biorefineries aim to convert biomass into a spectrum of value-added products, mirroring petroleum refineries. A major focus is lignin valorization, which involves the depolymerization of the complex lignin polymer into simpler aromatic monomers. nih.govmdpi.com An established biotransformation route is the conversion of lignin-derived phenolic acids, such as p-coumaric acid, into 4-vinylphenol (4VP). rsc.org This process typically uses the enzyme phenolic acid decarboxylase (PAD) to efficiently remove the carboxylic acid group. rsc.orgresearchgate.net

This "lignin-to-4VP" pathway is a cornerstone of producing bio-based aromatics and demonstrates a viable strategy for obtaining vinylphenols from renewable feedstocks. rsc.org While the direct biosynthetic pathway for this compound from lignin deconstruction is less defined, its natural occurrence in plant resins suggests a biosynthetic origin involving the prenylation of a simpler phenolic precursor. calameo.commdpi.com A biorefinery approach could therefore involve the extraction of such prenylated precursors from relevant biomass or the integration of enzymatic prenylation steps with lignin-derived phenols to generate the target compound.

Metabolic engineering enables the design of "microbial cell factories"—microorganisms like Escherichia coli or Corynebacterium glutamicum that are modified to produce specific chemicals from simple carbon sources. nih.gov This technology has been effectively applied to the production of 4-vinylphenol (4VP). rsc.org Scientists have engineered bacteria to express the phenolic acid decarboxylase (PAD) enzyme, which converts p-coumaric acid (obtainable from lignin) into 4VP. lbl.gov

Process optimization, including the use of high cell densities and a water-immiscible organic solvent overlay (like undecanol) for in-situ product extraction, has led to significantly improved production titers, reaching levels as high as 187 g/L of 4VP. lbl.gov This approach overcomes product toxicity and simplifies downstream purification. lbl.gov

To produce this compound, a more advanced microbial factory would be required. In addition to the PAD enzyme, the microbial host would need to be engineered with one or more prenyltransferase enzymes. These enzymes would catalyze the attachment of two prenyl groups to the 4-hydroxyphenyl scaffold before or after the decarboxylation step. The development of such a strain represents a promising future direction for the sustainable and scalable production of this complex phenol (B47542).

Table 2: Microbial Production of 4-Vinylphenol (4VP) in Engineered Hosts

This table summarizes findings for the simpler analogue 4VP to demonstrate the feasibility of the biotechnological approach.

| Microorganism | Engineering Strategy | Key Process Feature | Result (Titer) | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Heterologous expression of phenolic acid decarboxylase (PAD) | High initial cell density; undecanol (B1663989) overlay for continuous extraction | 187 g/L | lbl.gov |

| Escherichia coli | Expression of PAD from Bacillus and Lactobacillus species | Conversion of p-coumaric acid (CA) from lignin solutions | Demonstrated conversion from CA in lignin liquors | lbl.gov |

| C. glutamicum | Whole-cell biocatalyst expressing PAD | Comparison with other microbes | Produced the highest titer of 4VP compared to E. coli and B. subtilis in the study | researchgate.net |

Biorefinery Processes and Lignin Valorization for Aromatic Production

Potential in Agrochemical and Preservative Development (Non-Human Specific)

The inherent biological activity of many natural phenolic compounds makes them attractive candidates for development as agrochemicals or preservatives. The structure of this compound suggests potential in these areas, primarily due to its antioxidant and potential antimicrobial properties.

The compound is a known constituent of propolis, a resinous mixture that honey bees use to protect their hives from microbial threats. calameo.com The well-documented antibacterial and antifungal properties of propolis are crucial for preserving the hive, suggesting that its individual components, including this compound, contribute to this protective effect. mdpi.com This points to its potential as a natural preservative for various materials.

Table 3: Anti-peroxidative Activity of 2,6-Diprenylphenols and Related Compounds

Source: Adapted from research on 2,6-diprenyl-4-iodophenol and its analogues. nih.gov

| Compound | Inhibition of Mitochondrial Lipid Peroxidation (IC₅₀, µM) |

|---|---|

| 2,6-diprenyl-4-iodophenol (TX-1952) | 0.60 |

| 2,6-diprenyl-4-bromophenol (TX-1961) | 0.93 |

| 2,6-diprenyl-4-chlorophenol (TX-1980) | 1.2 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.31 |

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | 0.17 |

Future Perspectives and Emerging Research Avenues for 2,6 Diprenyl 4 Vinylphenol

Exploration of Novel Chemoenzymatic Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 2,6-Diprenyl-4-vinylphenol and its derivatives is likely to move away from traditional multi-step chemical syntheses, which can be inefficient and generate significant waste. Instead, research is pivoting towards more sustainable and efficient chemoenzymatic and green chemistry approaches.

Green chemistry principles are also becoming central to the synthesis of complex molecules like this compound. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. frontiersin.org Microwave-assisted organic synthesis (MAOS) has emerged as a promising technique for accelerating reactions and improving yields in the synthesis of related prenylated compounds, such as chalcones. frontiersin.orgcore.ac.uk The use of solid acid catalysts, like Amberlyst 15, for prenylation reactions represents another green approach, as these catalysts are easily recoverable and reusable, minimizing waste. mdpi.com Furthermore, catalyst-free decarboxylation of hydroxycinnamic acid precursors under high-temperature conditions in solvents like DMF offers a direct route to vinylphenols, avoiding the need for metal catalysts or basic reagents. nih.gov

The table below summarizes potential green and chemoenzymatic approaches for the synthesis of this compound and related compounds.

| Synthetic Step | Potential Green/Chemoenzymatic Approach | Key Advantages |

| Prenylation | Use of microbial prenyltransferases | High regioselectivity, mild reaction conditions |

| Amberlyst 15 or other solid acid catalysts | Catalyst is reusable, reduced waste | |

| Vinylation | Enzymatic decarboxylation of a p-hydroxycinnamic acid precursor using Phenolic Acid Decarboxylases (PADs) | High specificity, avoids harsh chemical reagents |

| Catalyst-free thermal decarboxylation | Avoids catalyst contamination of the final product | |

| Overall Process | Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction times, often higher yields |

| Flow chemistry with immobilized enzymes | Continuous production, improved process control |

Discovery of Undiscovered Biological Activities and Novel Molecular Targets

While the biological activities of many prenylated phenolics are well-documented, the specific bioactivities of this compound remain largely unexplored. The structural similarity to other bioactive compounds suggests a high potential for a range of therapeutic applications. researchgate.net

Future research will likely focus on screening this compound against a wide array of biological targets. Given that other prenylated phenolics exhibit potent antimicrobial activity , this compound could be a promising candidate for combating drug-resistant bacteria and fungi. mdpi.comnih.gov Its anti-inflammatory properties are also a key area for investigation, with potential mechanisms involving the inhibition of pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenases and lipoxygenases. researchgate.netasianpubs.org The antioxidant capacity of this molecule is another area of interest, as the phenolic hydroxyl group is a key feature for scavenging free radicals. nih.gov Furthermore, the anticancer potential of this compound should be systematically evaluated against various cancer cell lines, with a focus on its effects on cell proliferation, apoptosis, and signaling pathways like PI3K/AKT. nih.gov

The identification of novel molecular targets will be crucial for understanding the mechanisms of action of this compound. Molecular docking studies can be employed to predict potential binding interactions with key proteins involved in disease pathways. asianpubs.org For example, its potential to interact with targets like protein kinase B (AKT), which is implicated in cancer, or TNF-α, a key regulator of inflammation, warrants further investigation. asianpubs.orgnih.gov

Development of Next-Generation Derivatives with Tuned Bioactivity Profiles

The core structure of this compound provides a versatile scaffold for the development of next-generation derivatives with enhanced or tailored biological activities. By strategically modifying the functional groups on the molecule, it is possible to improve its potency, selectivity, and pharmacokinetic properties.

One approach is the modification of the phenolic hydroxyl group. For instance, the synthesis of ether or ester derivatives could modulate the compound's lipophilicity and, consequently, its absorption and distribution in biological systems. Another strategy involves the modification of the vinyl group to create different functionalities.

A particularly promising avenue is the introduction of different substituents onto the aromatic ring. For example, the synthesis of halogenated derivatives, such as the previously studied 2,6-diprenyl-4-iodophenol, has been shown to enhance anti-peroxidative activity. nih.gov The incorporation of fluorine, a common strategy in medicinal chemistry, can also significantly alter a molecule's bioactivity and metabolic stability. ukzn.ac.za

The table below outlines potential derivatization strategies and their expected impact on bioactivity.

| Derivatization Strategy | Potential Modification | Expected Impact on Bioactivity |

| Halogenation | Introduction of iodine, bromine, or fluorine at the 4-position | Enhanced antioxidant and anti-peroxidative activity |

| Alkylation/Acylation of Phenolic -OH | Formation of methyl ethers or acetyl esters | Altered lipophilicity, potentially improved bioavailability |

| Modification of the Vinyl Group | Reduction to an ethyl group, oxidation to a carboxylic acid | Changes in polarity and potential for new biological interactions |

| Introduction of Other Functional Groups | Addition of amino or nitro groups to the aromatic ring | Potential for novel anticancer or antimicrobial activities |

Integration with Systems Biology and Synthetic Biology for Optimized Production

The low natural abundance of this compound necessitates the development of efficient and scalable production methods. Systems biology and synthetic biology offer powerful tools to engineer microorganisms into "cell factories" for the production of this and other valuable prenylated phenolics. acs.org

Systems biology approaches can be used to understand the complex metabolic networks within a host organism, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. acs.org By analyzing the metabolic fluxes, it is possible to identify bottlenecks in the biosynthetic pathway leading to the target molecule. This knowledge can then be used to guide genetic engineering strategies to optimize production.

Synthetic biology provides the tools to implement these genetic modifications. This includes the introduction of heterologous genes from other organisms to create novel biosynthetic pathways. For example, genes encoding for prenyltransferases and phenolic acid decarboxylases can be introduced into a microbial host to enable the de novo synthesis of this compound from simple sugars. acs.orgnih.gov A key challenge in this process is ensuring a sufficient supply of the prenyl donor, dimethylallyl pyrophosphate (DMAPP), which is often a limiting factor. acs.org Metabolic engineering strategies to enhance the mevalonate (B85504) pathway, which produces DMAPP, are therefore crucial for achieving high yields. acs.org

Researchers have successfully used the yeast Komagataella phaffii (formerly Pichia pastoris) to produce another diprenylated phenylpropanoid, artepillin C. acs.org This was achieved by overexpressing key enzymes in the prenyl substrate pathway, demonstrating the potential of this host for producing complex prenylated compounds. acs.org Similar strategies could be applied for the production of this compound. The production of 4-vinylphenol (B1222589) from lignin-derived precursors in recombinant bacteria is another promising avenue that aligns with the principles of a circular bioeconomy. berkeley.edursc.org

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Advanced computational methods are becoming indispensable tools for accelerating the discovery and development of new bioactive compounds. In the context of this compound, these methods can be used to predict its biological activities, understand its interactions with molecular targets, and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models for a series of prenylated phenolics, it is possible to identify the key structural features that are responsible for a particular bioactivity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

Molecular docking is another powerful computational tool that can predict the binding mode of a small molecule, like this compound, to the active site of a protein target. asianpubs.org This can provide valuable insights into the mechanism of action and can be used to design derivatives with improved binding affinity and selectivity. For instance, docking studies could be used to explore the interactions of this compound with enzymes like cyclooxygenase or protein kinases.

These computational approaches, when used in conjunction with experimental studies, can significantly streamline the drug discovery process. They can help to reduce the number of compounds that need to be synthesized and tested, saving time and resources.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Diprenyl-4-vinylphenol with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or prenylation of 4-vinylphenol derivatives. To achieve >98% purity (as per industry standards for research-grade compounds), use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Ensure inert conditions (N₂ atmosphere) to prevent oxidation of prenyl groups .

Q. What analytical techniques are optimal for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) should show vinyl protons (δ 5.1–5.3 ppm, multiplet) and prenyl methyl groups (δ 1.6–1.8 ppm, singlet).

- HPLC : Use a C18 column (mobile phase: 70% methanol/30% water, flow rate 1 mL/min) with UV detection at 254 nm. Retention time ~12.5 min indicates purity .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 284.2 (calculated molecular weight: 283.4 g/mol) .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, -20°C, and room temperature (25°C) for 30 days. Analyze degradation via HPLC every 7 days. Degradation products (e.g., oxidized prenyl groups) appear as secondary peaks. Recommend airtight, amber vials with desiccants for long-term storage at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Compile data from peer-reviewed journals (exclude patents/unverified sources) and assess study parameters (e.g., cell lines, assay protocols). Use tools like PRISMA guidelines for transparency .

- Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity. For example, if IC₅₀ values vary by >50%, investigate differences in solvent systems (DMSO vs. ethanol) or assay endpoints .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., vinyl group).

- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) using GROMACS. Focus on binding energy (< -6.5 kcal/mol) and hydrogen-bonding patterns .

- SAR Analysis : Compare with analogs (e.g., 2,6-di-tert-butyl-4-methylphenol) to correlate substituent effects with activity .

Q. What experimental strategies optimize the regioselectivity of this compound derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block the vinyl group with tert-butyldimethylsilyl chloride to direct reactions (e.g., sulfonation) to the phenolic -OH.

- Catalytic Screening : Test transition-metal catalysts (Pd, Cu) for cross-coupling reactions. For example, Pd(OAc)₂ with XPhos ligand improves Suzuki-Miyaura coupling yields by 30% .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。